molecular formula C15H9ClO B092493 Anthracene-9-carbonyl chloride CAS No. 16331-52-5

Anthracene-9-carbonyl chloride

Cat. No. B092493
CAS RN: 16331-52-5
M. Wt: 240.68 g/mol
InChI Key: REJFOBQJXSGDSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Anthracene-9-carbonyl Chloride is a chemical compound with the CAS Number: 16331-52-5 . It has a molecular weight of 240.69 . The IUPAC name for this compound is 9-anthracenecarbonyl chloride .


Synthesis Analysis

The synthesis of Anthracene-9-carbonyl Chloride involves taking 9-anthracene carboxylic acid and one drop of N,N-dimethylformamide in 3ml of thionyl chloride in a vacuum dried two neck round bottom flask .


Molecular Structure Analysis

The molecular structure of Anthracene-9-carbonyl Chloride is represented by the Inchi Code: 1S/C15H9ClO/c16-15(17)14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-9H . This code represents the unique structure of the molecule.


Chemical Reactions Analysis

Anthracene and anthracene derivatives have been extensively studied over the years because of their interesting photophysical, photochemical, and biological properties . They are currently the subject of research in several areas, which investigate their use in the biological field and their application in OLEDs, OFETs, polymeric materials, solar cells, and many other organic materials .


Physical And Chemical Properties Analysis

Anthracene-9-carbonyl Chloride is a solid at room temperature . It is stored in a refrigerator to maintain its stability .

Scientific Research Applications

Synthesis of Anthracene Derivatives

Anthracene and its derivatives have been extensively studied over the years due to their interesting photophysical, photochemical, and biological properties . Anthracene-9-carbonyl chloride can be used as a starting material in the synthesis of various anthracene derivatives.

Application in OLEDs

Anthracene derivatives are currently being researched for their application in Organic Light Emitting Diodes (OLEDs) . The unique photophysical properties of anthracene make it suitable for use in these devices.

Application in OFETs

Anthracene derivatives are also being investigated for their use in Organic Field-Effect Transistors (OFETs) . The electronic properties of anthracene contribute to its potential in this field.

Use in Polymeric Materials

The photophysical properties of anthracene and its derivatives make them relevant for the development and application of several organic materials, such as polymeric materials .

Use in Solar Cells

Research is being conducted to investigate the use of anthracene derivatives in solar cells . The photovoltaic properties of anthracene make it a potential candidate for this application.

Anticancer Agents

Anthraquinones, which can be synthesized from anthracene, have been used for centuries in various therapeutic applications . The anthraquinone moiety forms the core of various anticancer agents .

Fabrication of Supramolecular Assemblies

Due to its highly conjugated panel-like structure and unique photophysical and chemical features, anthracene has been widely used for fabricating attractive and functional supramolecular assemblies .

Development of New Organic Materials

Anthracene and its derivatives are being researched for their potential in the development of new organic materials .

Safety and Hazards

When handling Anthracene-9-carbonyl Chloride, it is recommended to wear personal protective equipment/face protection. Ensure adequate ventilation. Avoid dust formation. Avoid ingestion and inhalation. Do not get in eyes, on skin, or on clothing. Keep containers tightly closed in a dry, cool and well-ventilated place .

Future Directions

Crystalline 9-anthracene carboxylic acid (9-AC) and a mononuclear complex constructed from this ligand were for the first time discovered to show radical-induced photochromism and photomagnetism after Xe lamp light irradiation . This study finds a simple radical-actuated photochromic molecule for constructing a novel system of photochromic materials . This could open up new avenues for the development of optical switching, displays, and other devices .

properties

IUPAC Name

anthracene-9-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClO/c16-15(17)14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REJFOBQJXSGDSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00167566
Record name Anthracene-9-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00167566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Anthracene-9-carbonyl chloride

CAS RN

16331-52-5
Record name Anthracene-9-carbonyl chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016331525
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Anthracene-9-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00167566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-Anthracenecarbonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

The 2-methyl-3,5-dihydro-5,9b-o-benzenobenz[e]isoindol-1-(2H)-one starting material was prepared as follows: a mixture of 25 g of 9-anthroic acid and 75 ml of thionyl chloride is heated under reflux for 1 hour. The excess thionyl chloride is removed under vacuum (30 mm; 90° bath temperature); 50 ml of toluene is added and the mixture is concentrated again. This operation is repeated once more to give 28.3 g of 9-anthroyl chloride as a very moisture-sensitive, yellow solid.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Anthracene-9-carboxylic acid (recrystallized from ethanol, 12.05 g, 54.3 mmol) was suspended in a mixture of chloroform (60 mL, Aldrich, amylenes-stabilized) and thionyl chloride (12 mL) and heated under reflux until a clear solution was obtained (about 30 minutes). The solvent was removed by distillation under reduced pressure and the residual hot oil was dissolved in toluene (20 mL) and hexane (100 mL) was added. After cooling to ambient temperature the crystalline product was collected by filtration and dried in a stream of nitrogen then under high vacuum to give the title compound as a yellow solid (7.69 g, 59%). Non-commercially available carboxylic acids referred to in this section were prepared as described below. If desired they were converted to the corresponding carbonyl chloride using thionyl chloride as described above.
Quantity
12.05 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Yield
59%

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

A mixture of 18.85 g of 9-anthroic acid and 60 ml of thionyl chloride is heated under reflux for 1 hour. The excess thionyl chloride is removed under vacuum (30 mm; 90° bath temperature); 50 ml of toluene is added and the mixture is concentrated again. This operation is repeated once more to give 20.6 g of 9-anthroyl chloride as a very moisture-sensitive, yellow solid.
Quantity
18.85 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Anthracene-9-carbonyl chloride
Reactant of Route 2
Reactant of Route 2
Anthracene-9-carbonyl chloride
Reactant of Route 3
Anthracene-9-carbonyl chloride
Reactant of Route 4
Anthracene-9-carbonyl chloride
Reactant of Route 5
Reactant of Route 5
Anthracene-9-carbonyl chloride
Reactant of Route 6
Reactant of Route 6
Anthracene-9-carbonyl chloride

Q & A

Q1: How does Anthracene-9-carbonyl chloride interact with hydroxy compounds, and what are the downstream effects?

A1: Anthracene-9-carbonyl chloride reacts with hydroxy compounds via an unusual SN1 mechanism []. This reaction results in the formation of fluorescent and UV-active esters, enabling detection and quantification of the derivatized hydroxy compounds using techniques like High-Performance Liquid Chromatography (HPLC) [, ].

Q2: What are the applications of Anthracene-9-carbonyl chloride as a derivatizing agent?

A2: Anthracene-9-carbonyl chloride serves as a highly sensitive derivatizing agent for analyzing trace amounts of hydroxy compounds. Research demonstrates its effectiveness in quantifying diethylene glycol in wine using HPLC []. This suggests potential applications in food safety and quality control, alongside other areas requiring trace-level analysis of hydroxy compounds.

Q3: What is the structural characterization of Anthracene-9-carbonyl chloride?

A3: While the provided abstracts don't specify the molecular formula and weight of Anthracene-9-carbonyl chloride, they highlight its ability to form fluorescent and UV-active derivatives, suggesting the presence of an anthracene moiety contributing to these properties []. Further investigation into spectroscopic data, such as UV-Vis and fluorescence spectra, would provide a more comprehensive structural characterization.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.